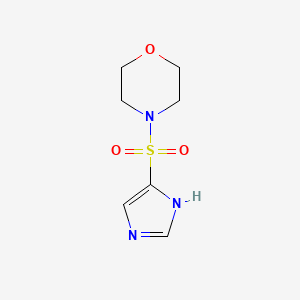

4-(1H-imidazole-4-sulfonyl)morpholine

Description

Significance of Imidazole (B134444) and Morpholine (B109124) Scaffolds in Molecular Design

The imidazole and morpholine rings are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of approved drugs and biologically active compounds.

The imidazole ring , a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile component in drug design. Its unique electronic properties allow it to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. The imidazole nucleus is a key feature in many natural products and pharmaceuticals, contributing to their therapeutic effects across a range of diseases.

Overview of the Research Landscape Pertaining to Sulfonamide Derivatives

The research landscape for sulfonamide derivatives is both broad and deep, with a history stretching back to the discovery of the first antibacterial sulfa drugs. Today, sulfonamides are investigated for a multitude of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and diuretic agents. The direction of current research often focuses on the synthesis of novel sulfonamide-containing heterocycles to explore new chemical space and identify compounds with improved potency and selectivity for their biological targets. The versatility of the sulfonamide group allows for its integration into a wide variety of molecular architectures, making it a continued focus of synthetic and medicinal chemistry efforts.

Structural Context of 4-(1H-imidazole-4-sulfonyl)morpholine within Heterocyclic Chemistry

From a structural standpoint, this compound is a fascinating hybrid molecule that combines the key attributes of its constituent parts. The imidazole ring provides a site for potential biological interactions, while the morpholine ring can impart favorable pharmacokinetic characteristics. The sulfonamide linker serves to connect these two heterocyclic systems, creating a unique three-dimensional arrangement of atoms.

A plausible synthetic route to this compound would involve the reaction of 1H-imidazole-4-sulfonyl chloride with morpholine. This reaction is a standard method for the formation of sulfonamides, where the nucleophilic nitrogen of the morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. The starting material, 1H-imidazole-4-sulfonyl chloride, is a known chemical entity with established properties. scbt.comsigmaaldrich.com

Table 1: Physicochemical Properties of 1H-Imidazole-4-sulfonyl chloride

| Property | Value |

| Molecular Formula | C₃H₃ClN₂O₂S |

| Molecular Weight | 166.59 g/mol |

| Appearance | Solid |

| Melting Point | 163-174 °C |

The resulting compound, this compound, would possess a distinct set of physicochemical properties, which can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁N₃O₃S |

| Molecular Weight | 217.25 g/mol |

| XLogP3 | -0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

While specific research findings on this compound are not extensively documented in publicly available literature, its chemical structure suggests a high potential for biological activity. The combination of the imidazole and morpholine moieties via a sulfonamide linker creates a molecule that is worthy of further investigation in the context of drug discovery and medicinal chemistry. The exploration of such novel heterocyclic systems is crucial for the continued development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-ylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3S/c11-14(12,7-5-8-6-9-7)10-1-3-13-4-2-10/h5-6H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZQLIVVBUEYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58768-28-8 | |

| Record name | 4-(1H-imidazole-4-sulfonyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 4 1h Imidazole 4 Sulfonyl Morpholine Analogues

Reactivity Profiles of the Imidazole (B134444) Moiety

The imidazole ring is an electron-rich aromatic system with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This configuration makes it both NH-acidic and basic at the pyridine-like nitrogen. imperial.ac.uk Its reactivity towards substitution is significantly modulated by the presence of the strongly electron-withdrawing sulfonylmorpholine group at the C4 position.

The imidazole ring is generally susceptible to electrophilic attack, typically at the C4 or C5 positions which are electron-rich. imperial.ac.ukglobalresearchonline.netuobabylon.edu.iqslideshare.net However, in analogues of 4-(1H-imidazole-4-sulfonyl)morpholine, the potent electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic aromatic substitution. Any substitution would be directed to the C5 position, and potentially the C2 position, though conditions would need to be forcing. Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq

Conversely, the electron-deficient character imparted by the sulfonyl group makes the imidazole ring in these analogues more susceptible to nucleophilic substitution, a reaction that is typically difficult for unsubstituted imidazoles. globalresearchonline.netpharmaguideline.com Nucleophilic attack is most likely to occur at the C2 or C5 positions, especially if a good leaving group is present at one of these sites.

Table 1: General Substitution Reactions on the Imidazole Ring

| Reaction Type | Reagents & Conditions | Typical Position(s) Attacked | Influence of 4-Sulfonylmorpholine Group |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 / C5 | Deactivating; directs to C5 |

| Sulfonation | H₂S₂O₇, 100°C | C4 / C5 | Deactivating; directs to C5 |

| Bromination | Br₂ / CHCl₃ | C2, C4, C5 | Deactivating; directs to C5 |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | C2 (with leaving group) | Activating; enhances susceptibility at C2/C5 |

The nitrogen atoms of the imidazole ring are key centers of reactivity. The pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a base, allowing for subsequent N-alkylation or N-acylation. uobabylon.edu.iqpharmaguideline.com The pyridine-like nitrogen (N3) is basic and can be protonated or alkylated to form imidazolium salts. pharmaguideline.com

In the context of this compound analogues, N-substitution is a common and mechanistically significant transformation. The reaction typically proceeds via an SN2 mechanism where the deprotonated imidazole anion acts as a nucleophile, attacking an alkyl halide or other electrophilic species. The choice of base and solvent can influence the regioselectivity of the reaction, although for 4-substituted imidazoles, substitution primarily occurs at the N1 position. The formation of imidazolium salts through reaction with agents like diaryliodonium salts has also been demonstrated for N-substituted imidazoles. organic-chemistry.org The reaction of imidazole with various esters has been studied, showing that imidazole can act as a potent nucleophile, sometimes with complex kinetics involving a second imidazole molecule acting as a general base. nih.gov

Table 2: Representative N-Substitution Reactions for Imidazole Analogues

| Reaction | Electrophile | Base/Catalyst | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | KOH, K₂CO₃ | N-Alkyl Imidazole |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Triethylamine (B128534) | N-Acyl Imidazole |

| N-Arylation | Diaryliodonium Salts | Copper Catalyst | N-Aryl Imidazolium Salt |

Transformations of the Morpholine (B109124) Moiety

The morpholine ring is a saturated heterocycle valued in medicinal chemistry for its ability to improve physicochemical properties like solubility and for its metabolic stability. acs.orgnih.govresearchgate.net Its chemical transformations are generally centered on the nitrogen atom or involve more drastic ring-opening reactions.

In the parent compound this compound, the morpholine nitrogen is part of a sulfonamide linkage. This significantly reduces its basicity and nucleophilicity compared to a typical secondary amine. Consequently, direct functionalization at this nitrogen without cleaving the sulfonamide bond is challenging.

However, in analogues where the morpholine is attached via a different linkage or in synthetic precursors, the secondary amine of the morpholine ring is a key site for functionalization. It can readily undergo reactions such as N-alkylation, N-acylation, and reductive amination. The morpholine ring's presence can influence the reactivity of adjacent functional groups; for instance, morpholine-enamines exhibit lower reactivity in organocatalytic reactions compared to their pyrrolidine counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen. frontiersin.org

While the morpholine ring is generally stable, its synthesis often involves precursors that can undergo ring-opening or rearrangement. researchgate.net For example, synthetic routes to substituted morpholines can proceed through the ring-opening of activated precursors like aziridines or oxazetidines followed by intramolecular cyclization. rsc.orgacs.org Gold(I)-catalyzed tandem reactions involving the nucleophilic ring-opening of an aziridine by a propargyl alcohol, followed by cycloisomerization, have been developed to construct the morpholine skeleton. rsc.org Such pathways offer access to a wide variety of substituted morpholine analogues that would be difficult to obtain by direct functionalization of the pre-formed ring. These methods highlight the synthetic versatility available for creating diverse libraries of morpholine-containing compounds. acs.orgresearchgate.net

Chemical Transformations Involving the Sulfonyl Group

The sulfonyl group serves as a stable, electron-withdrawing bridge between the imidazole and morpholine moieties. Its primary role is often structural and electronic, but it can participate in chemical transformations. The synthesis of compounds like this compound typically involves the reaction of a highly reactive precursor, such as an imidazole-4-sulfonyl chloride, with morpholine. nih.gov

The C-S bond of the imidazole and the S-N bond of the sulfonamide are relatively robust. However, under certain reductive or harsh nucleophilic conditions, cleavage of these bonds can occur. For instance, the sulfonyl group can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than substitution at other positions on an activated ring. Benzimidazole-sulfonyl derivatives are frequently prepared via SN2 substitution reactions where a sulfonyl chloride is attacked by a nucleophilic nitrogen, underscoring the reactivity of the sulfonyl chloride precursor. nih.govresearchgate.net Furthermore, sulfonyl imidazoles themselves can be used as reagents for preparing other sulfonates and sulfonamides by reacting them with alcohols or amines. scribd.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Cleavage and Re-formation of Sulfonamide Linkages

The sulfonamide bond (S-N) is generally robust; however, it can be cleaved under specific reductive or hydrolytic conditions. While literature directly addressing the cleavage of this compound is limited, the reactivity can be inferred from studies on analogous aromatic and heterocyclic sulfonamides.

Reductive Cleavage: Various methods have been developed for the reductive cleavage of sulfonamides, often yielding the corresponding amine and sulfinic acid derivatives. These reactions typically employ strong reducing agents. For instance, a mild and general method for the reductive cleavage of the N-S bond in secondary sulfonamides has been developed, which generates sulfinates and amines that can be further functionalized in-situ chemrxiv.org. This suggests that the sulfonamide linkage in this compound analogues could potentially be cleaved to yield morpholine and an imidazole-4-sulfinic acid derivative. Such a transformation would allow for the modification of the amine component of the molecule.

Hydrolytic Cleavage: The hydrolysis of sulfonamides, breaking the S-N bond to form a sulfonic acid and an amine, is another potential transformation. This reaction is often promoted under acidic conditions and at elevated temperatures nih.govacs.org. Ceria nanostructures have been shown to catalyze the hydrolytic cleavage of various bonds in sulfonamide drugs, including the S-N bond, under ambient conditions nih.govacs.org. The susceptibility to hydrolysis can be influenced by the nature of the heterocyclic ring attached to the sulfonyl group nih.gov.

Re-formation of Sulfonamide Linkages: The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, following a cleavage reaction, the resulting imidazole-4-sulfonyl chloride or a related activated derivative could be reacted with a different amine to generate novel analogues of this compound. This strategy allows for the diversification of the amine moiety attached to the imidazole-4-sulfonyl core.

The table below summarizes various conditions reported for the cleavage of sulfonamide bonds in different systems, which could be potentially applicable to this compound analogues.

| Reaction Type | Reagents and Conditions | Products | Reference |

| Reductive Cleavage | Ethyl benzoylformate, tris(dimethylamino)phosphine, THF, ambient temperature; then t-butyl tetramethylguanidine | Sulfinate and imine (amine after hydrolysis) | chemrxiv.org |

| Hydrolytic Cleavage | Ceria nanostructures, aqueous solution, ambient conditions | Sulfanilic acid, corresponding amine | nih.govacs.org |

| Electrochemical Cleavage | Electrolysis at a given potential (e.g., -0.9 V vs SCE for nosyl group) | Sulfonamide from sulfonimide | nih.gov |

Influence of the Sulfonyl Group on Directing Reactivity and Regioselectivity

The sulfonyl group is a powerful electron-withdrawing group, which significantly influences the reactivity and regioselectivity of the attached imidazole ring.

Nucleophilic Substitution: While nucleophilic substitution on an unsubstituted imidazole ring is uncommon unless activated by strongly electron-withdrawing groups, the presence of the 4-sulfonylmorpholine moiety could render the imidazole ring susceptible to such reactions globalresearchonline.netpharmaguideline.com. Nucleophilic aromatic substitution (SNAr) might occur at positions activated by the sulfonyl group, potentially leading to the displacement of a suitable leaving group on the imidazole ring. Research has shown that nucleophilic substitution reactions can occur on halogenoimidazoles, particularly when the imidazole nitrogen is protected researchgate.net.

N-Alkylation: The imidazole ring contains two nitrogen atoms that can potentially undergo alkylation. The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the alkylating agent and reaction conditions beilstein-journals.orgrsc.orgrsc.org. For a 4-sulfonylated imidazole, the electron-withdrawing nature of the sulfonyl group would influence the relative nucleophilicity of the two ring nitrogens, thereby directing the regioselectivity of N-alkylation.

The following table provides a summary of the expected influence of the 4-sulfonyl group on the reactivity of the imidazole ring in this compound analogues.

| Reaction Type | Expected Influence of the 4-Sulfonyl Group | Probable Site of Reaction |

| Electrophilic Aromatic Substitution | Deactivation of the imidazole ring | C5 or C2 position |

| Nucleophilic Aromatic Substitution | Activation of the imidazole ring | Positions ortho and para to the sulfonyl group |

| N-Alkylation | Directs regioselectivity by altering the nucleophilicity of the ring nitrogens | N1 or N3 position, depending on conditions |

Computational Chemistry and Theoretical Investigations of 4 1h Imidazole 4 Sulfonyl Morpholine

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 4-(1H-imidazole-4-sulfonyl)morpholine, these calculations can reveal insights into its reactivity, stability, and intermolecular interaction capabilities.

Detailed research findings from DFT calculations at the B3LYP/6-311++G(d,p) level of theory can provide a comprehensive picture of the molecule's electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ppor.az Theoretical calculations for similar imidazole (B134444) derivatives have shown that such parameters are invaluable for predicting stability and reactivity. ppor.az

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. In the case of this compound, the MEP would likely show electronegative regions around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole and morpholine (B109124) rings, indicating potential sites for electrophilic attack and hydrogen bonding. Conversely, electropositive regions, likely around the hydrogen atoms of the imidazole ring, would be susceptible to nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical stability and reactivity |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.35 eV | Measure of an atom's ability to attract shared electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

Note: The values in this table are illustrative and based on typical ranges observed for similar heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound can identify the most stable, low-energy conformations that the molecule is likely to adopt. Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time in a simulated physiological environment, offering insights into its conformational stability and flexibility. nih.gov

MD simulations, typically run for nanoseconds, can track the trajectory of each atom in the molecule. Analysis of these trajectories can reveal stable conformations and the transitions between them. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Radius of Gyration (Rg), which indicates the compactness of the molecule over time. nih.gov A stable RMSD and Rg suggest that the molecule maintains a consistent conformation. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling for Structural Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex. mdpi.com

Docking studies involve placing the ligand into the active site of a target protein and scoring the different poses based on binding affinity. researchgate.net For this compound, potential targets could include kinases or other enzymes where imidazole and morpholine moieties are known to interact. The results of a docking study would highlight key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonyl group could act as hydrogen bond acceptors, while the heterocyclic rings could engage in hydrophobic interactions. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | 3 (with Ser, Lys, Asp) |

| Hydrophobic Interactions | 5 (with Leu, Val, Ala) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key molecular descriptors that influence activity, QSAR models can guide the structural optimization of lead compounds to enhance their potency and selectivity. nih.gov

A QSAR study on a series of analogs of this compound would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties. nih.gov Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a predictive model. frontiersin.orgnih.gov The resulting QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.net

Prediction of Molecular Interactions and Binding Affinities through Theoretical Approaches

Beyond initial docking scores, more rigorous theoretical approaches can be employed to predict binding affinities with greater accuracy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can calculate the free energy of binding for a ligand-protein complex from MD simulation trajectories.

These methods provide a more detailed energetic breakdown of the binding event, accounting for contributions from van der Waals interactions, electrostatic interactions, and solvation energies. Such calculations can help to rationalize why certain ligands bind more strongly than others and can provide valuable guidance for the design of new inhibitors with improved binding affinities.

Applications and Research Utility of 4 1h Imidazole 4 Sulfonyl Morpholine in Organic and Medicinal Chemistry

Role as Versatile Chemical Building Blocks and Synthetic Intermediates

The utility of 4-(1H-imidazole-4-sulfonyl)morpholine as a synthetic intermediate stems from the well-established value of its constituent parts. The imidazole (B134444) ring is a fundamental component in many natural products, including the amino acid histidine, and is featured in numerous commercial drugs. lifechemicals.com Similarly, the morpholine (B109124) heterocycle is frequently incorporated into bioactive molecules to enhance their physicochemical and metabolic properties. nih.gov

The synthesis of this compound itself proceeds from a key building block, 1H-imidazole-4-sulfonyl chloride. sigmaaldrich.com This precursor is a reactive intermediate that readily undergoes nucleophilic substitution with amines, such as morpholine, to form stable sulfonamides. This reaction exemplifies the modularity of this chemical system. Chemists can utilize 1H-imidazole-4-sulfonyl chloride and a variety of amines to generate a wide array of derivatives, making the imidazole-4-sulfonyl core a valuable starting point for combinatorial chemistry.

The resulting compound, this compound, combines two key heterocyclic systems, leveraging the properties of each. This strategy of linking multiple pharmacologically compatible moieties is a deliberate and efficient method for designing new bioactive compounds. nih.gov

| Component | Role as Building Block |

| Imidazole | Essential subunit in natural compounds and marketed drugs; acts as a proton donor/acceptor and coordination ligand. lifechemicals.comnih.govresearchgate.net |

| Morpholine | Improves physicochemical properties (e.g., solubility), metabolic stability, and pharmacokinetics of parent molecules. nih.govresearchgate.net |

| Sulfonamide | A stable and well-tolerated linker in human physiology; a recognized pharmacophore with diverse biological activities. nih.govresearchgate.net |

Utilization in Advanced Organic Synthesis Methodologies, such as Click and Release Reactions

While specific examples detailing the use of this compound in click and release reactions are not prevalent, the imidazole-sulfonyl scaffold is highly amenable to such advanced synthetic methodologies. For instance, imidazole-1-sulfonyl azide (B81097) has been developed as a stable and efficient reagent for diazo transfer reactions, a process central to click chemistry. organic-chemistry.org This demonstrates the compatibility of the sulfonyl-activated imidazole core with the reagents and conditions required for these powerful transformations.

Furthermore, researchers have successfully employed copper(I)-catalyzed click reactions to link imidazole scaffolds with other pharmacophores, such as 1,2,3-triazoles, to create hybrid molecules with potent anticancer activity. nih.gov The stability and defined geometry of the imidazole-sulfonyl linkage make it an excellent platform for participating in these types of convergent syntheses, where pre-functionalized fragments are joined together in a rapid and high-yielding fashion.

Design of Novel Scaffolds for Chemical Library Synthesis and Exploration of Diverse Structural Motifs

In medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear frequently in successful drugs due to their ability to interact with multiple biological targets. Both the imidazole and morpholine rings are considered privileged structures. nih.govresearchgate.net The deliberate fusion of these two scaffolds via a sulfonamide linker creates a novel, three-dimensional structure that serves as an excellent foundation for building chemical libraries.

The morpholine ring is particularly valued for its ability to improve the "drug-likeness" of a molecule by enhancing solubility and metabolic stability. nih.gov The imidazole ring provides key hydrogen bonding and aromatic interaction points. nih.gov By starting with the this compound core, chemists can perform further substitutions on the imidazole ring to rapidly generate a library of related compounds. This approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of molecules with optimized activity against a specific biological target.

Key Features for Scaffold Design:

Morpholine Moiety: Confers favorable pharmacokinetic properties and acts as a vector to orient substituents. nih.govacs.org

Imidazole Moiety: Offers multiple sites for functionalization and provides crucial interactions (H-bonding, metal coordination) with biological targets. researchgate.net

Sulfonamide Linker: Provides a chemically stable, rigid connection with defined geometry and hydrogen-bond accepting capabilities.

Contribution to Methodologies for Functional Molecule Development

The development of this compound contributes to a broader methodological approach in medicinal chemistry focused on pharmacophore hybridization. This strategy involves covalently linking two or more distinct pharmacophores to produce a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action.

| Moiety | Methodological Contribution |

| Morpholine | Introduction of a group known to improve solubility, metabolic profile, and bioavailability. nih.govnih.gov |

| Imidazole-Sulfonamide | Combination of two established pharmacophores to create novel bioactivity profiles. nih.gov |

Investigation of Structural Motifs for Modulating Molecular Recognition in Research Programs

The specific three-dimensional arrangement of the imidazole, sulfonyl, and morpholine motifs in this compound provides a unique platform for studying molecular recognition. Each component plays a distinct role in potential interactions with biological macromolecules like proteins and enzymes.

The morpholine ring typically adopts a chair conformation, and its oxygen atom can act as a hydrogen bond acceptor. Its presence can also confer a favorable lipophilic–hydrophilic balance. nih.gov

The imidazole ring is amphiprotic; one nitrogen atom is a hydrogen bond donor, while the other is a hydrogen bond acceptor. This allows it to participate in a variety of interactions within a binding pocket. derpharmachemica.com

The sulfonyl group is a strong hydrogen bond acceptor and provides a rigid tetrahedral geometry, fixing the relative orientation of the imidazole and morpholine rings.

This combination of features creates a well-defined spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. In research programs, this scaffold can be used as a probe to map the requirements of a target's binding site. By synthesizing derivatives and analyzing their structure-activity relationships (SAR), researchers can gain insights into the key interactions that govern molecular recognition and drive biological activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.